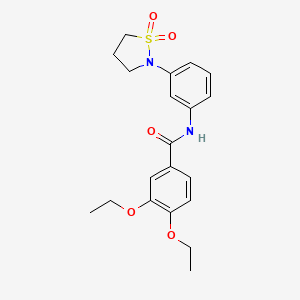
3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, also known as CXL017, is a novel compound with potential therapeutic applications in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects due to its structural resemblance to flavonoids. Researchers have investigated its potential in modulating inflammatory pathways, such as inhibiting pro-inflammatory cytokines and enzymes. Further studies are needed to explore its mechanism of action and therapeutic applications .
Antioxidant Activity
The methoxy groups in this compound contribute to its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Investigations into its role in preventing oxidative damage and promoting cellular health are ongoing .
Anticancer Potential
Preclinical studies suggest that this compound may inhibit cancer cell growth. Its ability to interfere with cell cycle progression, induce apoptosis, and modulate signaling pathways makes it a promising candidate for cancer therapy. Researchers are exploring its efficacy against specific cancer types .
Neuroprotective Effects
The compound’s structure hints at potential neuroprotective properties. It may enhance neuronal survival, reduce oxidative damage, and mitigate neuroinflammation. Research in animal models and cell cultures supports its neuroprotective potential .
Antimicrobial Activity
Initial investigations indicate that this compound exhibits antimicrobial effects against bacteria and fungi. Its mode of action may involve disrupting microbial membranes or interfering with essential cellular processes. Researchers are studying its efficacy and safety profiles .
Cardiovascular Applications
The compound’s anti-inflammatory and antioxidant properties may benefit cardiovascular health. It could potentially reduce atherosclerosis, endothelial dysfunction, and oxidative stress. Clinical trials are needed to validate its cardioprotective effects .
Metabolic Syndrome and Diabetes
Given its anti-inflammatory and antioxidant properties, this compound might play a role in managing metabolic syndrome and diabetes. Research is ongoing to explore its impact on insulin sensitivity, glucose regulation, and lipid metabolism .
Skin Health and Dermatological Applications
Topical formulations containing this compound could be explored for skin health. Its antioxidant activity may protect against UV-induced damage, premature aging, and skin disorders. Formulation studies and clinical trials are necessary to assess its efficacy .
Propriétés
IUPAC Name |
7-(3-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-23(19-9-4-5-10-21(19)28-3)24(26)20-12-11-17(14-22(20)29-15)25-16-7-6-8-18(13-16)27-2/h4-14,25H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLIWGEBDGHDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

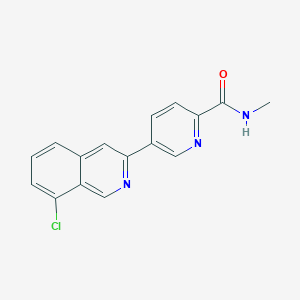
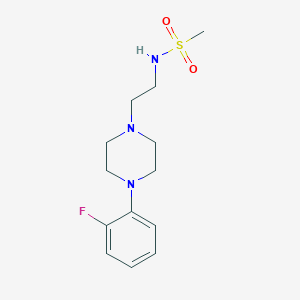
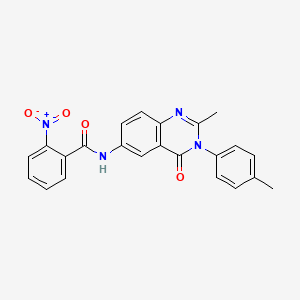
![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
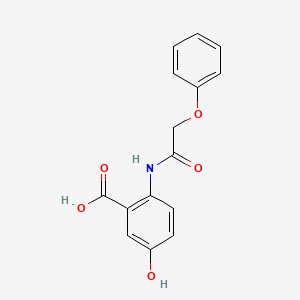
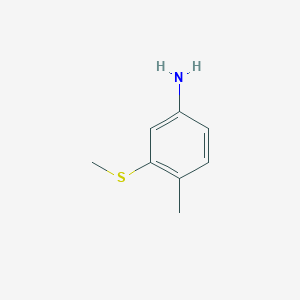
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
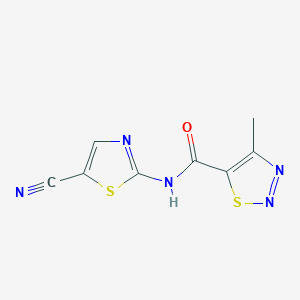
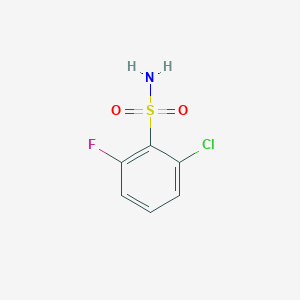
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
